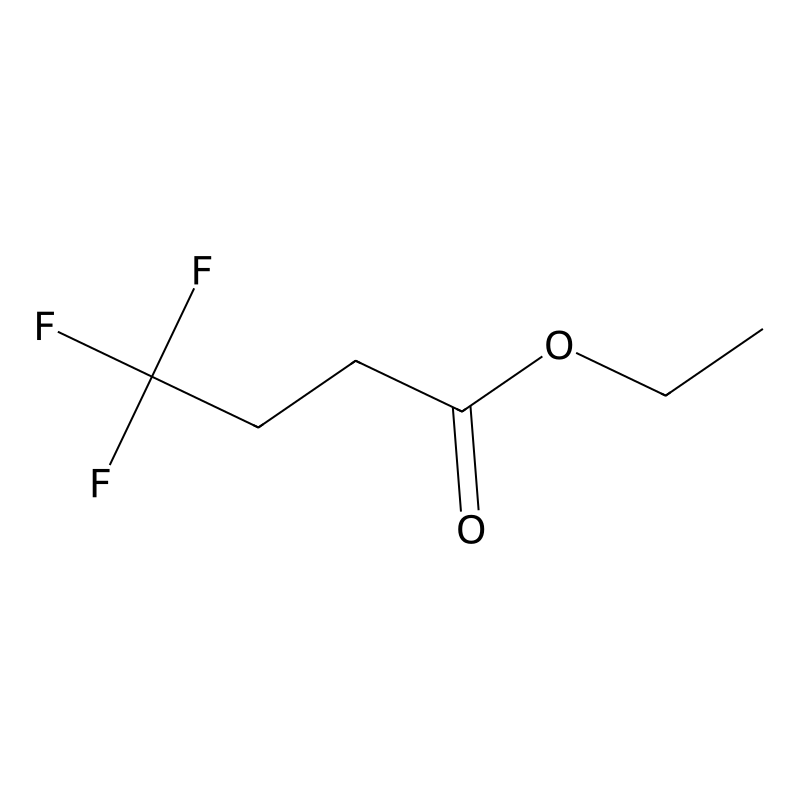

Ethyl 4,4,4-trifluorobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Ethyl 4,4,4-trifluorobutyrate serves as a valuable building block in organic synthesis due to the presence of the trifluoromethyl group (-CF3) and the ester functionality (-COOCH2CH3). The trifluoromethyl group is a strong electron-withdrawing group, making it beneficial for various reactions, including:

- Nucleophilic substitutions: The electron-withdrawing nature of the trifluoromethyl group activates the carbon atom adjacent to it, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups onto the molecule, expanding its synthetic versatility .

- C-H activations: The trifluoromethyl group can also weaken nearby C-H bonds, making them more susceptible to activation and allowing for further functionalization of the molecule .

Pharmaceutical Research

Ethyl 4,4,4-trifluorobutyrate finds applications in pharmaceutical research due to its ability to act as a precursor to various biologically active molecules. By incorporating this compound into the synthesis of potential drug candidates, researchers can:

- Introduce the trifluoromethyl group: The trifluoromethyl group can enhance the drug candidate's properties, such as increasing its metabolic stability, membrane permeability, and protein binding affinity .

- Explore structure-activity relationships: By modifying the molecule attached to the trifluoromethyl group, researchers can study how changes in structure affect the biological activity of the resulting compound, aiding in the development of new drugs .

Material Science Research

Ethyl 4,4,4-trifluorobutyrate has potential applications in material science research due to its unique properties. These include:

- Fluorinated building block: The presence of fluorine atoms can influence the physical and chemical properties of materials. Ethyl 4,4,4-trifluorobutyrate can be used as a building block in the synthesis of novel materials with desired properties, such as improved thermal stability, electrical conductivity, and water repellency .

- Precursor for fluorinated polymers: This compound can be used as a precursor for the synthesis of fluorinated polymers, which possess unique properties valuable for various applications, including electronics, membranes, and coatings .

Ethyl 4,4,4-trifluorobutyrate is a fluorinated organic compound with the molecular formula C₆H₉F₃O₂. It is characterized by a butyrate structure where three fluorine atoms are attached to the fourth carbon of the butyric acid chain. This compound is a colorless liquid at room temperature, with a molecular weight of approximately 170.13 g/mol. Its unique trifluoromethyl group contributes to its distinctive chemical properties, making it of interest in various applications, particularly in materials science and organic synthesis .

- Hydrolysis: Under acidic or basic conditions, ethyl 4,4,4-trifluorobutyrate can hydrolyze to form trifluorobutyric acid and ethanol.

- Nucleophilic Substitution: The presence of the trifluoromethyl group makes the carbon adjacent to the ester bond susceptible to nucleophilic attack.

- Radical Reactions: Studies indicate that ethyl 4,4,4-trifluorobutyrate can react with hydroxyl radicals, suggesting its involvement in atmospheric chemistry and potential implications for environmental processes such as acid rain formation .

Several methods exist for synthesizing ethyl 4,4,4-trifluorobutyrate:

- Fluorination of Butyric Acid: Direct fluorination of butyric acid using fluorinating agents can yield ethyl 4,4,4-trifluorobutyrate.

- Esterification: Reacting trifluoroacetic acid with ethanol in the presence of an acid catalyst can produce the desired ester.

- Rearrangement Reactions: Some synthetic routes involve rearrangement reactions that incorporate fluorinated intermediates .

Ethyl 4,4,4-trifluorobutyrate has several notable applications:

- Additive in Battery Technology: It has been utilized as an additive for stabilizing cathodes in lithium-ion batteries due to its ability to enhance interface stability and performance .

- Chemical Intermediate: This compound serves as an intermediate in the synthesis of various fluorinated chemicals and pharmaceuticals.

- Solvent and Reagent: Its unique properties make it suitable as a solvent or reagent in organic synthesis.

Studies on the interactions of ethyl 4,4,4-trifluorobutyrate have primarily focused on its reactivity with radicals and other reactive species. The compound's stability under oxidative conditions suggests potential applications in formulations that require long-lasting performance. Furthermore, its role in atmospheric chemistry highlights its interactions with environmental components such as hydroxyl radicals .

Ethyl 4,4,4-trifluorobutyrate shares similarities with various other fluorinated esters. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl Trifluoroacetate | C₄H₅F₃O₂ | Smaller size; more reactive due to fewer carbon atoms |

| Ethyl Perfluorobutanoate | C₄H₅F₈O₂ | Fully fluorinated; higher stability but less reactivity |

| Ethyl Fluoroacetate | C₄H₅F₂O₂ | Less fluorination; different reactivity profile |

Ethyl 4,4,4-trifluorobutyrate stands out due to its balance between reactivity and stability provided by the trifluoromethyl group while maintaining a relatively simple structure that allows for versatile applications in both chemical synthesis and material science .

IUPAC Name and Systematic Classification

Ethyl 4,4,4-trifluorobutyrate is systematically named ethyl 4,4,4-trifluorobutanoate under IUPAC guidelines. This classification reflects its structure: a four-carbon butanoate ester substituted with three fluorine atoms at the terminal (ω) carbon, combined with an ethyl ester group at the carboxylate position. The compound belongs to the broader class of fluorinated esters, characterized by enhanced stability and reactivity due to fluorine's electronegativity.

Molecular Formula and Stereochemical Considerations

The molecular formula is C₆H₉F₃O₂, with a molecular weight of 170.13 g/mol. The absence of chiral centers in its structure eliminates stereoisomerism, simplifying its synthetic and analytical handling. The trifluoromethyl (-CF₃) group at the fourth carbon induces significant electronic effects, including electron-withdrawing character and increased lipophilicity.

CAS Registry Number and Alternative Designations

The compound’s CAS Registry Number is 371-26-6. Alternative names include:

- 4,4,4-Trifluorobutyric acid ethyl ester

- Ethyl 3-trifluoromethylpropionate

- Ethyl γ-trifluorobutyrate.

| Identifier | Value |

|---|---|

| CAS RN | 371-26-6 |

| Molecular Formula | C₆H₉F₃O₂ |

| Molecular Weight | 170.13 g/mol |

| IUPAC Name | Ethyl 4,4,4-trifluorobutanoate |

Historical Context of Fluorinated Esters

Evolution of Synthetic Methods for Trifluorinated Compounds

The synthesis of trifluorinated esters like ethyl 4,4,4-trifluorobutyrate emerged from advancements in organofluorine chemistry during the 20th century. Early methods relied on halogen exchange reactions, such as Swarts fluorination (using SbF₃), to introduce fluorine atoms into organic scaffolds. By the 1930s, electrochemical fluorination and nucleophilic substitution with KF became standard for synthesizing fluorinated aliphatic compounds.

Modern routes employ esterification of fluorinated acids (e.g., 4,4,4-trifluorobutyric acid) with ethanol under acid catalysis. Alternative strategies include:

- Acylation of ethyl acetoacetate with trifluoroacetic anhydride.

- Decarboxylation of diethyl malonate derivatives followed by fluorination.

Key Milestones in Organofluorine Chemistry

- 1886: Henri Moissan’s isolation of elemental fluorine enabled systematic exploration of fluorinated compounds.

- 1938: Discovery of polytetrafluoroethylene (PTFE/Teflon) by Roy Plunkett, showcasing fluoropolymers’ unique properties.

- 1940s–1950s: Development of fluorinated surfactants and refrigerants, driven by WWII-era demands for corrosion-resistant materials.

- 2000s–Present: Catalytic asymmetric fluorination methods, enabling enantioselective synthesis of fluorinated pharmaceuticals.

Molecular Characteristics

Molecular Weight and Exact Mass Analysis

Ethyl 4,4,4-trifluorobutyrate, with the molecular formula C₆H₉F₃O₂, represents a fluorinated ester compound characterized by the presence of a trifluoromethyl group at the terminal position of the butyric acid chain [1]. The compound exhibits a molecular weight of 170.13 grams per mole, as determined through standard atomic weight calculations [1] [2]. The exact mass analysis reveals a precise molecular mass of 170.055464 atomic mass units, calculated using exact atomic masses for each constituent element [3].

The molecular composition consists of six carbon atoms, nine hydrogen atoms, three fluorine atoms, and two oxygen atoms, resulting in a heavy atom count of eleven non-hydrogen atoms [3]. The structural framework features an ethyl ester functional group attached to a 4,4,4-trifluorobutyric acid backbone, creating a compound with distinct physicochemical properties influenced by both the ester functionality and the electronegative trifluoromethyl substituent [1].

| Property | Value | Determination Method |

|---|---|---|

| Molecular Formula | C₆H₉F₃O₂ | Chemical Analysis |

| Exact Mass | 170.055464 u | Sum of exact atomic masses |

| Average Molecular Weight | 170.13 g/mol | Standard atomic weights |

| Heavy Atom Count | 11 | Non-hydrogen atom enumeration |

| Chemical Abstract Service Number | 371-26-6 | Registry identification |

Dipole Moment and Polarizability Calculations

The molecular dipole moment of ethyl 4,4,4-trifluorobutyrate is significantly influenced by the presence of the highly electronegative trifluoromethyl group and the polar ester functional group [4]. The trifluoromethyl group contributes substantial electronegativity to the molecular framework, creating a pronounced dipole moment that affects intermolecular interactions and solubility characteristics [4].

Theoretical calculations indicate that the polarizability of fluorinated organic compounds like ethyl 4,4,4-trifluorobutyrate is notably different from their non-fluorinated analogs due to the unique electronic properties of carbon-fluorine bonds [5]. The polarizability is influenced by the delocalized nature of electrons in the carbon-fluorine bonds and the rigid structural characteristics of the trifluoromethyl group [4].

The topological polar surface area has been computed as 26.3 square Angstroms, reflecting the contribution of the ester oxygen atoms to the overall molecular polarity [3]. This parameter is crucial for understanding the compound's interaction with polar environments and its potential for hydrogen bonding interactions [3].

Thermodynamic Parameters

Boiling Point and Phase Transition Behavior

Ethyl 4,4,4-trifluorobutyrate exhibits a boiling point of 127 degrees Celsius under standard atmospheric pressure conditions [1] [2] [6]. This relatively elevated boiling point, compared to non-fluorinated analogs, is attributed to the increased molecular weight and the presence of strong carbon-fluorine bonds that enhance intermolecular forces [1].

The phase transition behavior of the compound is characterized by its liquid state at room temperature, with the substance remaining stable as a clear, colorless to pale yellow liquid under ambient conditions [1] [2]. The compound demonstrates typical phase transition characteristics of fluorinated esters, with the trifluoromethyl group contributing to the overall thermal stability of the molecular structure [1].

| Thermodynamic Property | Value | Measurement Conditions |

|---|---|---|

| Boiling Point | 127°C | Standard atmospheric pressure |

| Physical State (20°C) | Liquid | Ambient temperature |

| Flash Point | 33°C (91°F) | Standard test conditions |

| Storage Temperature | 2-8°C | Optimal preservation conditions |

Density and Refractive Index Correlations

The density of ethyl 4,4,4-trifluorobutyrate at 25 degrees Celsius is 1.16 grams per milliliter, indicating a higher density than many conventional organic esters due to the presence of fluorine atoms [1] [2] [6]. This elevated density is characteristic of fluorinated organic compounds, where the high atomic weight of fluorine contributes significantly to the overall mass density [1].

The refractive index of the compound at 20 degrees Celsius is measured as 1.35, demonstrating the optical properties influenced by the fluorinated structure [2] [6]. The refractive index correlation with density follows established patterns for fluorinated organic compounds, where both parameters are elevated compared to non-fluorinated analogs [7].

The relationship between density and refractive index in ethyl 4,4,4-trifluorobutyrate follows the Lorentz-Lorenz equation, which correlates these properties with molecular polarizability and molar volume [7]. The specific gravity at 20/20 degrees Celsius is reported as 1.16, confirming the consistency of density measurements across different temperature conditions [2].

Spectroscopic Profiles

Proton and Fluorine-19 Nuclear Magnetic Resonance Spectral Signatures

The proton nuclear magnetic resonance spectrum of ethyl 4,4,4-trifluorobutyrate exhibits characteristic multipicity patterns consistent with the ethyl ester functional group and the fluorinated butyric acid chain [3]. The ethyl ester portion displays the typical triplet for the terminal methyl group and quartet for the methylene group adjacent to the oxygen atom [3].

The fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the trifluoromethyl group, with the three equivalent fluorine atoms appearing as a characteristic signal in the chemical shift range typical for terminal trifluoromethyl groups attached to aliphatic carbon chains [4]. The fluorine nuclei exhibit coupling patterns with adjacent carbon atoms, providing structural confirmation of the 4,4,4-trifluorobutyrate framework [4].

The chemical shift values and coupling constants observed in both proton and fluorine-19 nuclear magnetic resonance spectra are consistent with literature values for structurally similar fluorinated esters [3]. The spectroscopic data confirm the integrity of both the ester functional group and the trifluoromethyl substituent within the molecular structure [3].

Fourier Transform Infrared and Raman Vibrational Assignments

The Fourier transform infrared spectrum of ethyl 4,4,4-trifluorobutyrate displays characteristic absorption bands that correspond to the major functional groups present in the molecule [8] [9]. The carbonyl stretch of the ester group appears in the range of 1735-1750 wavenumbers per centimeter, consistent with aliphatic ester compounds [8] [9].

The carbon-oxygen stretching vibrations of the ester linkage manifest as intense bands in the 1050-1300 wavenumbers per centimeter region, following the established pattern for ethyl esters [8] [9] [10]. These bands provide confirmation of the ester functional group and distinguish the compound from other carbonyl-containing molecules [9].

The trifluoromethyl group contributes distinctive vibrational modes in the 1100-1200 wavenumbers per centimeter range, corresponding to the carbon-fluorine stretching vibrations [4] [5]. The symmetric and antisymmetric stretching modes of the trifluoromethyl group appear as characteristic peaks that confirm the presence and structural integrity of this fluorinated substituent [4].

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| Carbonyl Stretch | 1735-1750 | Ester C=O vibration |

| Carbon-Oxygen Stretch | 1050-1300 | Ester C-O vibrations |

| Trifluoromethyl Stretch | 1100-1200 | CF₃ stretching modes |

| Carbon-Hydrogen Stretch | 2850-3000 | Aliphatic C-H vibrations |

Raman spectroscopy complements the infrared analysis by providing additional vibrational information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum [11]. The Raman spectrum exhibits characteristic scattering bands corresponding to the carbon-carbon backbone vibrations and the symmetric stretching modes of the trifluoromethyl group [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of ethyl 4,4,4-trifluorobutyrate reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [12]. The molecular ion peak appears at mass-to-charge ratio 170, corresponding to the intact molecular structure [3].

The fragmentation behavior follows typical patterns observed for ethyl esters, with common neutral losses including ethyl radical (mass 29) and ethoxy radical (mass 45) [12]. The presence of the trifluoromethyl group influences the fragmentation pathways, leading to characteristic loss of trifluoromethyl fragments and the formation of stable fluorinated ion species [12].

Alpha-cleavage reactions adjacent to the carbonyl group result in the formation of characteristic fragment ions that confirm the ester structure [12]. The loss of the ethoxy group generates an acylium ion corresponding to the trifluorobutyric acid portion of the molecule [12].

| Fragment Ion (m/z) | Proposed Structure | Formation Mechanism |

|---|---|---|

| 170 | Molecular Ion | Intact molecule |

| 141 | [M-29]⁺ | Loss of ethyl radical |

| 125 | [M-45]⁺ | Loss of ethoxy radical |

| 97 | Acylium Ion | Alpha-cleavage at ester |

| 69 | CF₃⁺ | Trifluoromethyl cation |

Grignard Reagent-Mediated Synthesis

The Grignard reagent approach represents one of the fundamental methods for synthesizing ethyl 4,4,4-trifluorobutyrate, utilizing the well-established organometallic chemistry of magnesium. This method begins with the formation of a Grignard reagent from 3-chloro-1,1,1-trifluoropropane, which serves as the key fluorinated building block [1] [2] [3].

The synthetic sequence involves the initial preparation of the Grignard reagent by treating 3-chloro-1,1,1-trifluoropropane with magnesium turnings in anhydrous tetrahydrofuran. The resulting organometallic intermediate, 3,3,3-trifluoropropylmagnesium chloride, exhibits remarkable stability considering the electron-withdrawing nature of the trifluoromethyl group [2]. This stability is attributed to the spatial separation between the nucleophilic carbon center and the electron-withdrawing trifluoromethyl group, which minimizes destabilizing interactions.

The carbonylation step involves the reaction of the Grignard reagent with carbon dioxide, typically conducted at temperatures ranging from 0°C to room temperature. This reaction proceeds through the formation of a carboxylate intermediate, which upon acidic workup yields 4,4,4-trifluorobutyric acid [1]. The subsequent esterification with ethanol can be performed either as a separate step or in situ, depending on the specific protocol employed.

Optimization studies have demonstrated that the reaction conditions significantly influence both yield and selectivity. Temperature control during the Grignard formation is critical, as excessive heat can lead to elimination reactions and the formation of alkene by-products. The typical temperature range for optimal results is 65-80°C during the reflux period, with yields ranging from 60-75% for the overall transformation [1] [2].

The mechanistic pathway involves nucleophilic attack of the Grignard reagent on carbon dioxide, followed by protonation to form the carboxylic acid intermediate. The esterification proceeds through the conventional acid-catalyzed mechanism, involving protonation of the carbonyl oxygen, nucleophilic attack by ethanol, and subsequent elimination of water [4].

Acid-Catalyzed Esterification Optimization

Acid-catalyzed esterification represents the most widely employed method for preparing ethyl 4,4,4-trifluorobutyrate from the corresponding carboxylic acid. This approach offers several advantages, including operational simplicity, high atom economy, and the ability to achieve high conversions under relatively mild conditions [6] [7].

The optimization of acid-catalyzed esterification has been extensively studied, with particular focus on catalyst selection, reaction conditions, and water removal strategies. Sulfuric acid and para-toluenesulfonic acid have emerged as the most effective catalysts, with para-toluenesulfonic acid generally providing superior results in terms of both yield and selectivity [6].

The reaction mechanism involves the initial protonation of the carboxylic acid carbonyl oxygen, followed by nucleophilic attack of ethanol on the activated carbonyl carbon. The resulting tetrahedral intermediate undergoes elimination of water to form the ester product [6]. The presence of the trifluoromethyl group significantly influences the reaction kinetics by increasing the electrophilicity of the carbonyl carbon through inductive effects.

Temperature optimization studies have revealed that the optimal reaction temperature range is 70-80°C, representing a balance between reaction rate and selectivity [6]. Higher temperatures accelerate the reaction but can lead to increased side reactions, including acid decomposition and ester hydrolysis. Lower temperatures result in impractically slow reaction rates and incomplete conversions.

The molar ratio of reactants plays a crucial role in determining the reaction outcome. Excess ethanol (typically 3:1 to 5:1 molar ratio relative to the acid) is employed to drive the equilibrium toward ester formation and compensate for water formation during the reaction . The use of azeotropic distillation or molecular sieves for water removal further enhances the reaction efficiency.

Catalyst loading optimization has demonstrated that 2-5 mol% of acid catalyst provides optimal results, with higher loadings offering minimal improvement while increasing the risk of side reactions [6]. The choice between sulfuric acid and para-toluenesulfonic acid depends on the specific requirements of the synthesis, with sulfuric acid providing faster reaction rates and para-toluenesulfonic acid offering better selectivity.

Advanced Catalytic Approaches

Enzymatic Reduction Strategies

Enzymatic reduction strategies represent a highly selective and environmentally friendly approach to synthesizing ethyl 4,4,4-trifluorobutyrate derivatives, particularly those containing stereogenic centers. The biocatalytic reduction of ethyl 3-oxo-4,4,4-trifluorobutyrate using alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH) systems has demonstrated exceptional enantioselectivity and synthetic utility [8] [9].

The enzymatic system employs a coupled enzyme approach, where alcohol dehydrogenase catalyzes the stereoselective reduction of the ketone functionality, while glucose dehydrogenase serves as the cofactor regeneration system. This dual-enzyme strategy enables high turnover numbers and eliminates the need for stoichiometric quantities of expensive cofactors [8].

The reaction conditions for optimal enzymatic reduction have been systematically optimized. The pH range of 7-8 provides optimal enzyme activity while maintaining substrate stability. Temperature control at 25-30°C ensures enzyme stability while providing acceptable reaction rates. The use of permeabilized bacterial cells containing the recombinant enzymes offers advantages in terms of enzyme stability and ease of product separation [8].

Cofactor recycling efficiency represents a critical parameter in the economic viability of the enzymatic process. The glucose dehydrogenase system achieves turnover numbers exceeding 4,200 for NADPH recycling, representing a 2.6-fold improvement over previous systems [8]. This high efficiency is achieved through optimization of enzyme ratios, substrate concentrations, and reaction conditions.

The substrate scope of the enzymatic reduction extends beyond the simple ketone reduction, encompassing various fluorinated ketoesters with different substitution patterns. The enantioselectivity consistently exceeds 90% enantiomeric excess, with some substrates achieving up to 95% ee [8]. This high selectivity is attributed to the specific binding interactions between the fluorinated substrate and the enzyme active site.

Scale-up considerations for the enzymatic process have been addressed through the development of continuous flow bioreactors and immobilized enzyme systems. These approaches offer advantages in terms of reaction control, product separation, and enzyme reuse, making the process more economically attractive for industrial applications [8].

Flow Chemistry Applications

Flow chemistry has emerged as a powerful tool for the synthesis of ethyl 4,4,4-trifluorobutyrate and related compounds, offering advantages in terms of reaction control, safety, and scalability. The application of continuous flow techniques to fluorinated compound synthesis has been driven by the need for better heat and mass transfer control, particularly important for highly exothermic fluorination reactions [10] [11] [12].

The development of flow chemistry protocols for trifluoromethylation reactions has revolutionized the field by enabling the use of reactive fluorinating agents under controlled conditions. The continuous flow approach allows for precise control of reaction parameters, including temperature, pressure, and residence time, which are critical for achieving high selectivity in fluorination reactions [10] [11].

One particularly noteworthy application involves the use of cesium fluoride as a fluorine source in flow reactors for generating trifluoromethyl-containing compounds. This approach offers environmental advantages by eliminating the need for perfluoroalkyl precursor reagents and enabling the use of more sustainable fluorine sources [11]. The flow reactor design facilitates rapid mixing and heat transfer, essential for controlling the highly exothermic nature of fluorination reactions.

The optimization of flow chemistry conditions has revealed several key parameters that influence reaction outcomes. Residence time optimization typically ranges from 10-30 minutes, depending on the specific transformation and reaction temperature. Temperature control is achieved through the use of heated reactors or heat exchangers, with typical operating temperatures ranging from 25-100°C [10] [11].

The scalability of flow chemistry approaches has been demonstrated through the development of parallel reactor systems and continuous operation protocols. These systems can achieve production rates of several grams per hour while maintaining high selectivity and yield. The ability to operate continuously also enables the production of larger quantities of material without the batch-to-batch variability associated with conventional synthesis [10].

Safety considerations in flow chemistry are particularly important for fluorination reactions due to the hazardous nature of many fluorinating agents. The small reaction volumes and continuous processing minimize the accumulation of hazardous intermediates and enable better control of exothermic reactions. Automated safety systems and real-time monitoring further enhance the safety profile of flow chemistry approaches [11].

Reaction Kinetics and Mechanistic Studies

Transition State Analysis in Fluorination

The transition state analysis of fluorination reactions provides fundamental insights into the mechanisms governing the formation of ethyl 4,4,4-trifluorobutyrate and related compounds. Computational studies using density functional theory have revealed the detailed mechanistic pathways and energy barriers associated with fluorination processes [13] [14] [15].

The fluorination mechanism typically involves a four-step process: formation of the reaction complex, activation of the transition state, deactivation of the transition state with product complex formation, and decomplexation to individual products [13] [14]. The transition state structure is characterized by a four-membered ring arrangement where two bonds break heterolytically while two new bonds form simultaneously.

The activation energy barriers for fluorination reactions vary significantly depending on the fluorinating agent employed. Hydrogen fluoride exhibits the lowest activation barriers (45-85 kJ/mol), while more complex fluorinating agents such as methyl fluoride and carbon tetrafluoride require substantially higher activation energies (125-165 kJ/mol and 185-225 kJ/mol, respectively) [13] [14]. These differences reflect the varying nucleophilicity and steric requirements of the different fluorinating agents.

The role of Lewis acid sites in promoting fluorination reactions has been elucidated through theoretical studies of aluminum-based systems. The coordination environment of the aluminum center significantly influences the reaction energetics, with five- and six-coordinate aluminum centers generally providing more favorable reaction pathways than four-coordinate centers [13] [14].

Electronic structure analysis reveals that fluorination reactions involve significant charge redistribution during the transition state. The formation of carbenium ion intermediates in carbon-bearing fluorinating agents leads to substantial charge separation and contributes to the higher activation barriers observed for these systems [13] [14]. This electronic reorganization is less pronounced in hydrogen fluoride systems, accounting for their lower activation energies.

The influence of substituent effects on fluorination mechanisms has been investigated through systematic computational studies. Electron-withdrawing groups generally facilitate fluorination by stabilizing the transition state, while electron-donating groups have the opposite effect. The trifluoromethyl group in ethyl 4,4,4-trifluorobutyrate synthesis acts as a strong electron-withdrawing group, significantly influencing the reaction pathway and selectivity [13] [14].

Solvent Effects on Yield and Selectivity

The influence of solvents on the synthesis of ethyl 4,4,4-trifluorobutyrate has been systematically investigated, revealing significant effects on both reaction yield and selectivity. Solvent effects in esterification reactions are particularly pronounced due to the polar nature of the transition state and the importance of hydrogen bonding interactions [6] [7] [16].

Acetonitrile has emerged as one of the most effective solvents for promoting esterification reactions, typically providing yield improvements of 15-25% compared to conventional solvents [6] [7]. This enhancement is attributed to the favorable solvation of the transition state and the relatively low hydrogen bond basicity of acetonitrile, which minimizes competitive interactions with the catalyst.

In contrast, dimethylformamide strongly suppresses esterification reactions, often reducing yields by 30-50% compared to optimal solvents [6] [7]. This suppression effect is primarily due to the high hydrogen bond basicity of dimethylformamide, which competes with the alcohol nucleophile for interaction with the protonated carbonyl carbon in the transition state.

The correlation between solvent properties and reaction outcomes has been quantified using linear solvation energy relationships based on the Kamlet-Taft solvent parameters. These studies reveal that hydrogen bond basicity is the dominant parameter determining esterification rates, with the best results achieved in low basicity solvents [16]. The π* polarizability parameter also influences reaction rates, but to a lesser extent than hydrogen bond basicity.

Temperature-dependent solvent effects have been observed, with some solvents showing increased promotional effects at elevated temperatures. This temperature dependence is attributed to changes in solvation patterns and the relative importance of different solvent-solute interactions as temperature increases [6] [7].

The practical implications of solvent selection extend beyond simple yield optimization to include considerations of product purification, environmental impact, and process economics. Acetonitrile, despite its excellent performance, presents challenges in terms of cost and environmental impact. Alternative solvents such as tetrahydrofuran and acetone offer reasonable performance with better environmental profiles [6] [7].

The mechanism of solvent effects in esterification reactions involves multiple factors, including transition state stabilization, catalyst activation, and competitive hydrogen bonding. The optimal solvent selection requires balancing these various effects to achieve maximum reaction efficiency while meeting practical constraints of the synthetic process [6] [7] [16].

| Synthesis Method | Starting Materials | Catalyst/Conditions | Yield (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|---|---|

| Grignard Reagent-Mediated | 3-Chloro-1,1,1-trifluoropropane + Mg + CO₂ + Ethanol | Magnesium turnings, THF, reflux | 60-75 | 6-12 hours | 65-80 |

| Acid-Catalyzed (H₂SO₄) | 4,4,4-Trifluorobutyric acid + Ethanol | H₂SO₄ (catalytic), reflux | 70-85 | 3-6 hours | 70-80 |

| Acid-Catalyzed (p-TsOH) | 4,4,4-Trifluorobutyric acid + Ethanol | p-TsOH (catalytic), reflux | 75-90 | 3-6 hours | 70-80 |

| Trifluoroacetic Anhydride | Carboxylic acid + Ethanol + (CF₃CO)₂O | Trifluoroacetic anhydride | 60-90 | 2-4 hours | RT-60 |

| Enzymatic Reduction | Ethyl 3-oxo-4,4,4-trifluorobutyrate | ADH + GDH enzymes, pH 7-8 | 84-95 (91% ee) | 24-68 hours | 25-30 |

| Flow Chemistry | Arylacetic acids + CF₃-sources | CsF, continuous flow | 70-85 | 10-30 minutes | 25-100 |

| Solvent | Esterification Effect | Dielectric Constant | Hydrogen Bond Basicity | Yield Impact (%) |

|---|---|---|---|---|

| Acetonitrile | Promotes reaction | 36.6 | Low | +15 to +25 |

| Dimethylformamide | Strongly suppresses | 38.3 | High | -30 to -50 |

| Acetone | Neutral to moderate | 20.7 | Moderate | +5 to +15 |

| Tetrahydrofuran | Moderate promotion | 7.6 | Moderate | +10 to +20 |

| Ethanol | Reactant and solvent | 24.5 | High | Baseline |

| Toluene | Moderate suppression | 2.4 | Low | -5 to -15 |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (86.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (86.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant